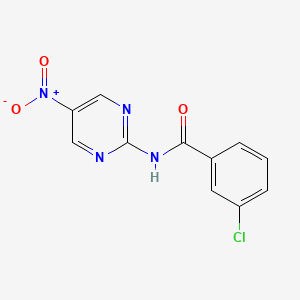
2-(n-3-Chlorobenzoyl)amino-5-nitropyrimidine
Cat. No. B8605493
M. Wt: 278.65 g/mol
InChI Key: YMNWXOZZVDMHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07235559B1
Procedure details


Triphosgene (5.63 g, 19 mmol) was added to an ice cold solution of 3-chlorobenzoic acid (17.76 g, 114 mmol) and triethylamine (16 ml, 114 mmol) in ethyl acetate (250 ml). The reaction was stirred for 15 min then 1 hour at ambient temperature. The mixture was filtered to remove triethylamine hydrochloride then concentrated in vacuo. Diphenyl ether (16 g) and 2-amino-5-nitropyrimidine (4 g, 28.6 mmol) were added, mixed and heated 20 hours at 150° C. The mixture was cooled and diluted with diethylether (100 ml). Collected of the solid by suction filtration yielded, 2-(N-3-chlorobenzoyl)amino-5-nitropyrimidine (7.94 g, 100% yield) as a beige solid:

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Yield
100%
Identifiers


|
REACTION_CXSMILES
|
ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl.[Cl:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([OH:19])=O.C(N(CC)CC)C.C1(OC2C=CC=CC=2)C=CC=CC=1.[NH2:43][C:44]1[N:49]=[CH:48][C:47]([N+:50]([O-:52])=[O:51])=[CH:46][N:45]=1>C(OCC)(=O)C.C(OCC)C>[Cl:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([NH:43][C:44]1[N:49]=[CH:48][C:47]([N+:50]([O-:52])=[O:51])=[CH:46][N:45]=1)=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.63 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
17.76 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=N1)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove triethylamine hydrochloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Collected of the solid by suction filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=O)NC2=NC=C(C=N2)[N+](=O)[O-])C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.94 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
